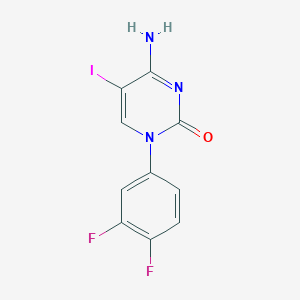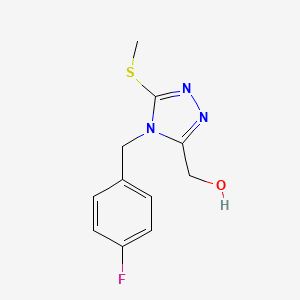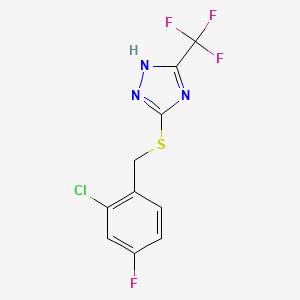
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl alcohol.
Formation of Benzyl Chloride: The alcohol is then converted to 2-chloro-4-fluorobenzyl chloride using thionyl chloride or another chlorinating agent.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with sodium azide to form the corresponding azide.
Cyclization: The azide is then subjected to cyclization with trifluoromethylthiol to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Applications De Recherche Scientifique
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to its combination of a trifluoromethyl group, a chlorofluorobenzyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C10H6ClF4N3S |
|---|---|
Poids moléculaire |
311.69 g/mol |
Nom IUPAC |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H6ClF4N3S/c11-7-3-6(12)2-1-5(7)4-19-9-16-8(17-18-9)10(13,14)15/h1-3H,4H2,(H,16,17,18) |
Clé InChI |
UCWFLEQDKDRCRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)CSC2=NNC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)




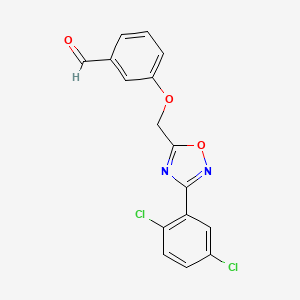
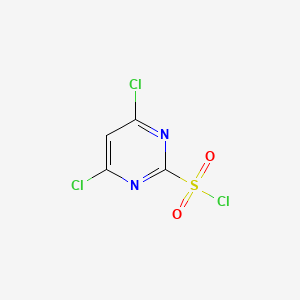



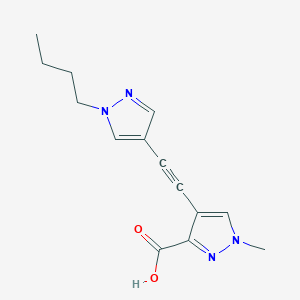
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
